N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

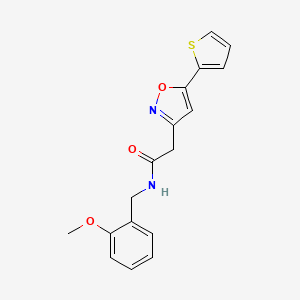

N-(2-Methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic compound featuring a thiophene-substituted isoxazole core linked to an acetamide group via a 2-methoxybenzyl moiety. This structure combines multiple pharmacophoric elements:

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-14-6-3-2-5-12(14)11-18-17(20)10-13-9-15(22-19-13)16-7-4-8-23-16/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTVVFHTPFKING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to detail its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.

Chemical Structure

The compound features a unique combination of a methoxybenzyl group, an isoxazole ring, and a thiophene moiety, which contribute to its pharmacological properties. The molecular formula is CHNOS.

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, including enzymes and receptors. The isoxazole and thiophene components may facilitate binding to various proteins, influencing pathways such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of similar isoxazole derivatives against several cancer cell lines. For example, a series of isoxazole-carboxamide derivatives demonstrated significant cytotoxicity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. Notably, compounds with structural similarities to this compound exhibited IC values ranging from 15.48 μg/ml to over 400 μg/ml, indicating varying degrees of potency depending on the specific structural modifications applied .

Antioxidant Activity

In addition to anticancer properties, the compound's potential as an antioxidant has been explored. The antioxidant activity was measured using the DPPH assay, where certain derivatives showed promising results with IC values significantly lower than those of standard antioxidants like Trolox .

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC (μg/ml) | Activity Type |

|---|---|---|---|

| Compound 2d | Similar to this compound | 23.00 (Hep3B) | Anticancer |

| Compound 2e | Similar structure | 15.48 (HeLa) | Anticancer |

| Compound 2a | Similar structure | 39.80 (MCF-7) | Antioxidant |

Case Studies

- Cytotoxicity in Hep3B Cells : In a study evaluating the effects of various isoxazole derivatives, compounds similar to this compound were shown to significantly reduce alpha-fetoprotein secretion in Hep3B cells while inducing apoptosis rather than necrosis .

- Cell Cycle Analysis : Further investigations revealed that certain derivatives induced a delay in the G2/M phase of the cell cycle, similar to the effects observed with doxorubicin, a well-known chemotherapeutic agent .

Comparison with Similar Compounds

Structural Analogues with Isoxazole-Thiophene Hybrids

Key Observations :

- The thiophene-isoxazole core in Compound 24 enhances antiproliferative activity by targeting ATP-binding sites of tyrosine kinases . The target compound’s thiophene moiety may similarly engage in hydrophobic interactions with kinase domains.

- In Compound 22 (HJC0726), bulky tert-butyl and dichlorophenyl groups improve EPAC antagonism . The target compound’s 2-methoxybenzyl group, while less sterically demanding, could optimize bioavailability.

Acetamide Derivatives with Thiophene Moieties

Key Observations :

- Bromothiophene derivatives in exhibit potent antibacterial activity, likely due to thiophene’s electron-rich nature enhancing membrane penetration . The target compound’s thiophene could similarly improve cellular uptake.

- In , thiophene-acetamide hybrids show antitubercular efficacy, suggesting the target compound’s acetamide linker and thiophene may synergize against Mycobacterium tuberculosis .

Substituent Effects on Bioactivity

- Methoxybenzyl vs. Dichlorophenyl: Dichlorophenyl groups in EPAC antagonists (e.g., Compound 22) increase steric bulk and electron-withdrawing effects, enhancing target binding .

- Thiophene Position : Thiophene at the 5-position of isoxazole (target compound) vs. direct attachment to acetamide () alters electronic distribution, which may influence target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.